7-Bromo-1H-indene

Organic Synthesis Process Chemistry Haloindene Intermediates

7-Bromo-1H-indene (CAS 16657-07-1) is a brominated bicyclic aromatic hydrocarbon (C₉H₇Br, MW 195.06) in which a single bromine atom occupies the 7‑position of the indene ring system. It is supplied as a liquid at ambient temperature with a measured density of 1.453 g mL⁻¹ at 25 °C and a refractive index n20/D of 1.610.

Molecular Formula C9H7Br
Molecular Weight 195.06 g/mol
CAS No. 16657-07-1
Cat. No. B176729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1H-indene
CAS16657-07-1
Synonyms7-bromo-1H-indene
Molecular FormulaC9H7Br
Molecular Weight195.06 g/mol
Structural Identifiers
SMILESC1C=CC2=C1C(=CC=C2)Br
InChIInChI=1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2
InChIKeyJTRQKQGKIYROIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-1H-indene (CAS 16657-07-1) – Core Chemical Identity, Physical Form, and Procurement-Relevant Characteristics


7-Bromo-1H-indene (CAS 16657-07-1) is a brominated bicyclic aromatic hydrocarbon (C₉H₇Br, MW 195.06) in which a single bromine atom occupies the 7‑position of the indene ring system. It is supplied as a liquid at ambient temperature with a measured density of 1.453 g mL⁻¹ at 25 °C and a refractive index n20/D of 1.610 . The compound belongs to the haloindene family and serves primarily as a versatile electrophilic building block for palladium‑catalyzed cross‑coupling, metallocene ligand construction, and pharmaceutical intermediate elaboration [1][2]. Its substitution pattern at the sterically accessible 7‑position differentiates it from the 4‑, 5‑, and 6‑bromo isomers in terms of both synthetic accessibility and downstream reactivity profiles, making isomer identity a critical procurement decision rather than an interchangeable commodity choice.

Why 7-Bromo-1H-indene Cannot Be Interchanged with Other Bromoindene Isomers – The Quantitative Substitution Risk


Although 4‑, 5‑, 6‑, and 7‑bromo‑1H‑indene share the same molecular formula and are frequently listed under the generic heading “bromoindene,” their substitution patterns confer materially different physical properties, synthetic accessibility, and cross‑coupling behavior that preclude simple drop‑in replacement. Measured density differs by approximately 4.8 % between the 7‑bromo (1.453 g mL⁻¹) and 4‑bromo (1.523 g cm⁻³) isomers , impacting volumetric formulation and shipping cost. More critically, the 7‑bromo isomer is explicitly demonstrated to be a competent substrate for Suzuki–Miyaura, Negishi, and Murahashi cross‑coupling protocols in the synthesis of ansa‑zirconocene catalyst precursors, whereas the 5‑ and 6‑bromo isomers are directed toward entirely different application spaces (Na⁺ / H⁺ exchanger inhibitors and histone demethylase probes) [1][2]. The quantitative evidence below demonstrates that selection of the incorrect bromoindene isomer leads to measurable losses in synthetic yield, increased purification burden from unfavorable isomer ratios, and incompatibility with established catalytic protocols.

7-Bromo-1H-indene – Quantitative Head-to-Head Evidence for Scientific Selection and Procurement


Synthetic Route Efficiency: 87.4% Total Yield for 7-Bromo-1H-indene vs. ~52% for the 6-Bromo Isomer via Analogous Dehydration Route

The improved synthetic process for 7‑bromo‑1H‑indene starting from 4‑bromo‑1‑indanone via sequential reduction and acid‑catalyzed dehydration delivers a total yield of 87.4 % after solvent and catalyst optimization [1]. By contrast, the analogous dehydration‑based route to 6‑bromo‑1H‑indene from 5‑bromo‑2,3‑dihydro‑1H‑inden‑1‑ol is reported to give a total yield of only approximately 52 % . This 35‑percentage‑point yield advantage directly translates to lower raw‑material consumption, reduced waste generation, and lower cost per gram of isolated product for the 7‑bromo isomer when the dehydration pathway is employed.

Organic Synthesis Process Chemistry Haloindene Intermediates

Physical Property Differentiation: Density of 7-Bromo-1H-indene is 4.8% Lower Than the 4-Bromo Isomer, Affecting Formulation and Logistics

The experimentally measured density of 7‑bromo‑1H‑indene is 1.453 g mL⁻¹ at 25 °C , whereas the 4‑bromo‑1H‑indene isomer exhibits a density of 1.523 ± 0.06 g cm⁻³ at 20 °C . This 0.070 g mL⁻¹ (4.8 %) difference, although modest in absolute terms, becomes significant in large‑scale procurement: a 200‑L drum of the 4‑bromo isomer contains approximately 305 kg of material, compared with roughly 291 kg for the same volume of the 7‑bromo isomer. Additionally, 7‑bromo‑1H‑indene is a liquid at ambient temperature, while some bromoindene isomers may solidify near room temperature, affecting pumping and transfer operations in continuous‑flow manufacturing settings.

Physical Chemistry Formulation Science Supply Chain Logistics

Cross-Coupling Protocol Versatility: 4-/7-Halo-1H-indenes Are Explicitly Validated for Suzuki–Miyaura, Negishi, and Murahashi Couplings, Unlike 5-/6- Isomers

In a systematic study of palladium‑catalyzed pathways to aryl‑substituted indenes, Izmer et al. explicitly demonstrated that substituted 4‑ / 7‑halo‑1H‑indenes (including 7‑bromo‑1H‑indene) serve as convenient and broadly applicable substrates for Suzuki–Miyaura, Negishi, and Murahashi cross‑coupling protocols, leading to the corresponding aryl‑substituted indenes that are key intermediates for chiral ansa‑zirconocene olefin polymerization catalysts [1]. In contrast, the 5‑ and 6‑bromoindenes are not discussed in this cross‑coupling context; instead, literature directs these isomers toward Na⁺ / H⁺ exchanger inhibitor synthesis and histone lysine demethylase probe development [2]. This protocol‑specific validation gap means that a researcher or process chemist intending to use a bromoindene in Suzuki–Miyaura chemistry can proceed with the 7‑bromo isomer based on literature precedent, whereas the 5‑ or 6‑bromo isomer would require de‑novo reaction optimization with uncertain outcomes.

Palladium Catalysis Cross-Coupling Metallocene Ligands ansa-Zirconocene Synthesis

Regioisomer Selectivity in Indene Cyclization: 7-Bromo-2-methyl-1H-indene Forms as the 71% Major Isomer, Enabling Crystallization-Driven Purification

During the Lewis‑acid‑catalyzed cyclization of 3‑(2‑bromophenyl)‑2‑methylpropanoyl chloride to form bromo‑2‑methyl‑1H‑indenes, the 7‑bromo‑2‑methyl‑1H‑indene isomer is obtained as the major product at 71 % (HPLC), with the 4‑bromo‑2‑methyl‑1H‑indene constituting the minor isomer at 29 % [1]. The major 7‑bromo isomer crystallizes slowly at room temperature, allowing isolation in analytically pure form without chromatography. For the analogous chloro system, the selectivity is inverted (1 : 9 4‑Cl : 7‑Cl), and for 7‑bromo‑2,6‑dimethyl‑1H‑indene the ratio reaches 7.7 : 1 in favor of the 7‑bromo isomer [1]. This intrinsic electronic bias toward substitution at the 7‑position in brominated systems means that synthetic routes targeting 7‑bromo‑1H‑indene benefit from a thermodynamic preference that simplifies purification relative to routes that would produce the 4‑bromo isomer as the major component.

Synthetic Selectivity Isomer Separation Ligand Design Organometallic Chemistry

When 7-Bromo-1H-indene Is the Scientifically Justified Choice – High-Value Application Scenarios Based on Quantitative Evidence


Synthesis of Chiral ansa-Zirconocene Olefin Polymerization Catalysts

7‑Bromo‑1H‑indene is a preferred electrophilic coupling partner for constructing aryl‑substituted indenyl ligands that are subsequently elaborated into chiral ansa‑zirconocene complexes. The Organometallics 2006 study explicitly demonstrates that 4‑ / 7‑halo‑1H‑indenes undergo efficient Suzuki–Miyaura, Negishi, and Murahashi couplings to install aryl groups required for the ligand framework [1]. The superior isomer ratio favoring the 7‑position (71 % major in the 2‑methyl case) also means that ligand precursors derived from 7‑bromo‑1H‑indene can be obtained in higher isomeric purity via crystallization, which is critical because even 2–3 % of the wrong indenyl regioisomer in the final metallocene can alter polymer molecular weight distribution and stereoregularity [1].

Pharmaceutical Intermediate for Cytochrome P450-Modulating Indene Derivatives

The 7‑bromo substituent serves as a synthetic handle for late‑stage functionalization in medicinal chemistry programs targeting cytochrome P450 enzymes (notably CYP1A2) and endothelin receptor antagonists [2]. Unlike the 5‑ and 6‑bromo isomers, which are directed toward Na⁺ / H⁺ exchanger and histone demethylase targets, the 7‑bromo isomer is positioned on the indene scaffold at a site that preserves the conjugation pathway between the five‑membered ring olefin and the fused benzene ring, an electronic feature that is often essential for biological activity in indene‑based pharmacophores [2].

Process Chemistry Scale-Up Where Cost-Efficient Dehydration Routes Are Required

The Gao et al. (2016) improved process demonstrates that 7‑bromo‑1H‑indene can be manufactured in 87.4 % total yield from readily available 4‑bromo‑1‑indanone using straightforward reduction–dehydration chemistry [3]. This yield, which is 35 percentage points higher than the reported dehydration‑based yield for 6‑bromo‑1H‑indene, makes the 7‑bromo isomer the economically rational choice for kilo‑lab and pilot‑plant campaigns where the dehydration route is the preferred manufacturing technology. The process uses standard batch equipment, avoids cryogenic or high‑pressure steps, and has been validated at the laboratory scale in an academic–industrial collaborative setting [3].

Pyrolysis and Combustion Chemistry Studies of Polycyclic Aromatic Hydrocarbon (PAH) Formation

For fundamental physical‑organic chemistry studies of PAH growth mechanisms in combustion and extraterrestrial environments, 7‑bromo‑1H‑indene is one of the four bromoindene isomers (together with 1‑, 2‑, and 6‑bromo) that have been experimentally demonstrated to generate the resonance‑stabilized 1‑indenyl π‑radical upon pyrolysis at 1500 K [4]. Researchers requiring a bromoindene precursor for such studies can select the 7‑bromo isomer based on its favorable synthesis economics and physical form (liquid, facilitating precise micro‑dosing into heated reactor systems), while cognizant that all four bromoindene isomers converge to the same radical intermediate under these extreme conditions [4].

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